Ethanimidothioic acid, methyl ester (9CI)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanimidothioic acid, methyl ester (9CI) can be synthesized through several methods. One common synthetic route involves the reaction of methyl isothiocyanate with methanol in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of methyl thioacetimidate often involves large-scale batch processes. The reaction conditions are optimized to ensure maximum yield and purity, with careful control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Ethanimidothioic acid, methyl ester (9CI) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thioethers.
Substitution: It can participate in nucleophilic substitution reactions, where the thioacetimidate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethanimidothioic acid, methyl ester (9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: It is studied for its effects on enzyme inhibition, particularly acetylcholinesterase.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for developing new drugs.
Industry: It is used in the formulation of insecticides and pesticides for agricultural use
Mechanism of Action
Ethanimidothioic acid, methyl ester (9CI) exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for hydrolyzing the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound disrupts nerve signal transmission in pests, leading to their paralysis and death .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to methyl thioacetimidate include:
- Methyl parathion
- Carbaryl
- Aldicarb
Uniqueness
What sets methyl thioacetimidate apart from these similar compounds is its specific mode of action and its effectiveness against a broad spectrum of pests. Additionally, its relatively low persistence in the environment makes it a preferred choice in certain agricultural applications .
Properties
CAS No. |
17572-18-8 |
---|---|
Molecular Formula |
C3H7NS |
Molecular Weight |
89.16 g/mol |
IUPAC Name |
methyl ethanimidothioate |
InChI |
InChI=1S/C3H7NS/c1-3(4)5-2/h4H,1-2H3 |
InChI Key |
YYKXMTXALJYVCN-UHFFFAOYSA-N |
SMILES |
CC(=N)SC |
Canonical SMILES |
CC(=N)SC |
Origin of Product |
United States |
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